molecular formula C9H8BrNO B1454906 4-bromo-7-methoxy-1H-indole CAS No. 436091-59-7

4-bromo-7-methoxy-1H-indole

Cat. No. B1454906
Key on ui cas rn: 436091-59-7
M. Wt: 226.07 g/mol
InChI Key: WCEJDYPAEFIBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943767B2

Procedure details

To a solution of 1-[(E)-2-(6-bromo-3-methoxy-2-nitrophenyl)vinyl]pyrrolidine (1.3 g, 3.97 mmol) in THF (6 mL) and methanol (6 mL) was added Raney Ni (≈500 mg) followed by hydrazine (0.19 mL). (CAUTION: Exothermic reaction with vigorous gas evolution). Hydrazine (0.19 mL) was added again, two times, after 30 min and 1 h. The reaction was stirred at 45° C. for 2 h, filtered through a pad of celite. The filtrate was concentrated in vacuo and the residue purified by chromatography over silica gel eluting with EtOAc/hexane to afford pure 4-bromo-7-methoxy-1H-indole. 1H NMR (400 MHz, CDCl3) δ=3.94 (s, 3H), 6.52 (d, J=8.08 Hz, 1H), 6.56 (dd, J=3.16, 2.40 Hz, 1H), 7.17 (d, J=8.08 Hz, 1H), 7.22 (t, J=2.78 Hz, 1H) and 8.47 (br. s., 1H); MS (ES+): m/z 226.12 [MH+].
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
0.19 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7](/[CH:8]=[CH:9]/N2CCCC2)=[C:6]([N+:15]([O-])=O)[C:5]([O:18][CH3:19])=[CH:4][CH:3]=1.NN>C1COCC1.CO.[Ni]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:18][CH3:19])=[C:6]2[C:7]=1[CH:8]=[CH:9][NH:15]2

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC1=CC=C(C(=C1/C=C/N1CCCC1)[N+](=O)[O-])OC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0.19 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0.19 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 45° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(CAUTION: Exothermic reaction with vigorous gas evolution)
CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography over silica gel eluting with EtOAc/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2C=CNC2=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.